4-Fluoro-1,3-benzoxazol-2(3H)-one
Overview
Description
4-Fluoro-1,3-benzoxazol-2(3H)-one (abbreviated as 4F-PV9) is a synthetic cathinone that belongs to the family of substituted pyrrolidines. It is a novel psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. The compound is structurally similar to other cathinones such as α-PVP and MDPV, and it is believed to act as a potent stimulant and entactogen.
Scientific Research Applications
Fluorescent Probes for Sensing
4-Fluoro-1,3-benzoxazol-2(3H)-one derivatives have been utilized in the development of fluorescent probes for sensing pH and metal cations. For example, derivatives have shown application as fluorescent probes for magnesium and zinc cation sensing, demonstrating sensitivity to pH changes, resulting in significant fluorescence enhancement under basic conditions due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Detection of Proteins and Nucleic Acids
A method utilizing 4-Fluoro-1,3-benzoxazol-2(3H)-one derivatives for detecting 3H in polyacrylamide gels through scintillation autography has been developed. This method enhances sensitivity compared to conventional autoradiography, allowing for the efficient detection of tritium-labelled proteins and nucleic acids (Bonner & Laskey, 1974).
Synthesis of Fluorinated Heterocycles
The compound and its derivatives play a crucial role in the synthesis of fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans through electrophilic fluorocyclization of olefinic amides, highlighting a methodology characterized by mild conditions, wide substrate scope, and good functional group tolerance (Zhao et al., 2015).
Metal-Free Synthesis of Fluoro-Benzoxazepines
An efficient, metal-free method for the preparation of novel 4-fluoro-1,3-benzoxazepines starting from readily available styrenes has been developed using cyclic hypervalent iodine(III) fluoro reagent. This synthesis demonstrates broad applicability and provides complementary chemoselectivity when compared to common electrophilic fluorination reagents (Ulmer et al., 2016).
Ecological Role and Bioactivity
The bioactivity and ecological role of 1,4-benzoxazinones, a class to which 4-Fluoro-1,3-benzoxazol-2(3H)-one is related, have been extensively researched. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them of high interest for natural herbicide models and understanding plant defense mechanisms (Macias et al., 2009).
properties
IUPAC Name |
4-fluoro-3H-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNMLICVXVLIKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1,3-benzoxazol-2(3H)-one |
Synthesis routes and methods
Procedure details
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